2-Phenyl-5-(trifluoromethyl)pyridine

Lipophilicity LogP Drug-likeness

2-Phenyl-5-(trifluoromethyl)pyridine (CAS 188527-56-2) is a heterocyclic aromatic compound with molecular formula C12H8F3N and molecular weight 223.19 g/mol. It is a white solid with calculated LogP of 3.4-3.77 and calculated boiling point of 266.4±35.0°C at 760 mmHg.

Molecular Formula C12H8F3N
Molecular Weight 223.19 g/mol
CAS No. 188527-56-2
Cat. No. B1353077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5-(trifluoromethyl)pyridine
CAS188527-56-2
Molecular FormulaC12H8F3N
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H8F3N/c13-12(14,15)10-6-7-11(16-8-10)9-4-2-1-3-5-9/h1-8H
InChIKeyFKACHUDGNZNGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-5-(trifluoromethyl)pyridine (CAS 188527-56-2): Scientific and Procurement Baseline for a Trifluoromethylpyridine Intermediate


2-Phenyl-5-(trifluoromethyl)pyridine (CAS 188527-56-2) is a heterocyclic aromatic compound with molecular formula C12H8F3N and molecular weight 223.19 g/mol [1]. It is a white solid with calculated LogP of 3.4-3.77 and calculated boiling point of 266.4±35.0°C at 760 mmHg [1]. The compound serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, with the trifluoromethylpyridine (TFMP) motif present in 14 crop protection products commercialized or proposed for ISO common names between 1990 and 2017 [2]. Molecular matched pair analysis reveals that TFMP derivatives exhibit distinct physicochemical and agronomic properties compared with their phenyl analogues [2].

Why Generic Substitution of 2-Phenyl-5-(trifluoromethyl)pyridine (CAS 188527-56-2) Fails in Research and Industrial Applications


Trifluoromethylpyridine (TFMP) derivatives are not interchangeable intermediates. Molecular matched pair analysis demonstrates that the presence and position of the trifluoromethyl substituent on the pyridine ring produce quantifiable differences in physicochemical properties—including lipophilicity, metabolic stability, and electronic distribution—compared with both unsubstituted pyridines and phenyl analogues [1]. These differences translate directly into variations in biological activity, synthetic route compatibility, and downstream product performance. For 2-phenyl-5-(trifluoromethyl)pyridine specifically, the 5-CF3 substitution pattern creates a distinct electronic environment at the pyridine nitrogen and adjacent positions, which cannot be replicated by compounds lacking the CF3 group (e.g., 2-phenylpyridine) or bearing the CF3 group at alternative ring positions . Generic substitution with an alternative TFMP regioisomer or non-fluorinated analogue may result in failed coupling reactions, altered binding affinities, or non-compliant impurity profiles in regulated applications [1].

2-Phenyl-5-(trifluoromethyl)pyridine (CAS 188527-56-2): Quantitative Evidence for Differentiated Selection


Lipophilicity Differentiation: LogP Comparison of 2-Phenyl-5-(trifluoromethyl)pyridine vs. Non-Fluorinated 2-Phenylpyridine

2-Phenyl-5-(trifluoromethyl)pyridine exhibits substantially higher lipophilicity compared to its non-fluorinated analogue 2-phenylpyridine. The trifluoromethyl group at the 5-position of the pyridine ring contributes a calculated LogP increase of approximately 1.5-1.7 units over the unsubstituted parent compound [1]. This difference is consistent with molecular matched pair analyses showing that TFMP derivatives systematically differ from phenyl analogues in physicochemical properties relevant to biological membrane penetration and metabolic stability [2].

Lipophilicity LogP Drug-likeness Membrane permeability

Commercial Purity Grade Differentiation: 2-Phenyl-5-(trifluoromethyl)pyridine vs. Common Halogenated TFMP Intermediates

2-Phenyl-5-(trifluoromethyl)pyridine is commercially available at 98% purity from multiple suppliers, with consistent specification across vendors . In contrast, the closely related halogenated intermediate 2-bromo-5-(trifluoromethyl)pyridine (CAS 50488-42-1) and 2-chloro-5-(trifluoromethyl)pyridine are typically supplied at comparable or lower purity grades and require additional purification for downstream applications due to residual halogen impurities that can poison palladium catalysts in cross-coupling reactions [1].

Purity Quality control Procurement specification Analytical grade

Electronic Substituent Effects: Position-Specific CF3 Influence on Pyridine Ring Reactivity

The 5-trifluoromethyl substituent in 2-phenyl-5-(trifluoromethyl)pyridine exerts a strong electron-withdrawing effect via both inductive (-I) and resonance mechanisms, but is positioned para to the pyridine nitrogen and meta to the 2-phenyl group, minimizing direct resonance interaction with the nitrogen lone pair while maintaining significant inductive withdrawal [1]. This contrasts with 3-trifluoromethylpyridine analogues where the CF3 group is positioned ortho or para to the nitrogen, producing different N-basicity and coordination chemistry [1][2]. Site-selective Suzuki-Miyaura cross-coupling studies on halogenated trifluoromethylpyridines demonstrate that the CF3 position critically influences regioselectivity and reaction yields [3].

Electronic effects Hammett constants Reactivity Site-selectivity

Synthetic Route Compatibility: Reductive Dehydrofluorination Yield Comparison

2-Phenyl-5-(trifluoromethyl)pyridine undergoes reductive dehydrofluorination in the presence of niobium(V) chloride and lithium aluminium tetrahydride in 1,4-dioxane to yield 5-methyl-2-phenylpyridine with 65% isolated yield after 4.0 hours [1]. This transformation demonstrates the compound‘s utility as a precursor to methyl-substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis. The yield provides a benchmark for process optimization and scale-up considerations.

Synthetic yield Dehydrofluorination Process chemistry Reaction optimization

2-Phenyl-5-(trifluoromethyl)pyridine (CAS 188527-56-2): Recommended Research and Industrial Application Scenarios


Agrochemical Intermediate: Scaffold for Novel Fungicide Development

2-Phenyl-5-(trifluoromethyl)pyridine serves as a building block for synthesizing novel fungicidal compounds. The TFMP motif is present in 14 commercialized crop protection products as of 2017 [1], and the 2-phenyl-5-CF3 substitution pattern provides an electronically differentiated scaffold for SAR studies. Researchers developing next-generation SDHI fungicides or other agrochemical classes may utilize this compound to explore structure-activity relationships distinct from those achievable with 2-halogenated TFMP intermediates. The compound‘s high LogP (3.4-3.77) [2] predicts favorable membrane permeability for in vivo antifungal screening.

Pharmaceutical Intermediate: Fluorinated Heterocycle for Drug Discovery

The compound is supplied at 98% purity by multiple vendors [1][2], making it suitable for pharmaceutical intermediate applications. The 2-phenyl-5-(trifluoromethyl)pyridine core appears in patent literature describing pyridine-based pharmaceutical compounds . The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogues, while the 2-phenyl substituent provides a synthetic handle for further derivatization or a pre-installed pharmacophore for target engagement studies.

Precursor for Methyl-Substituted Pyridine Derivatives via Reductive Dehydrofluorination

2-Phenyl-5-(trifluoromethyl)pyridine can be converted to 5-methyl-2-phenylpyridine via niobium-catalyzed reductive dehydrofluorination with 65% yield [1]. This transformation enables access to methyl-substituted pyridine derivatives that are challenging to obtain through direct alkylation routes. The reaction proceeds under relatively mild conditions (4 hours, ambient to moderate temperature) and provides a viable pathway for preparing methylated building blocks for pharmaceutical and agrochemical research programs.

Coordination Chemistry and Ligand Design Applications

The 5-CF3 substitution pattern in 2-phenyl-5-(trifluoromethyl)pyridine provides a unique electronic environment where strong electron withdrawal occurs without significant direct resonance interaction with the pyridine nitrogen [1][2]. This property makes the compound valuable for designing metal-organic catalysts and coordination complexes where the nitrogen must retain its Lewis basicity while the overall scaffold benefits from fluorine-induced electronic tuning. The 2-phenyl group additionally enables further functionalization or provides steric bulk for ligand design.

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